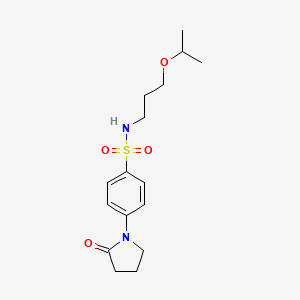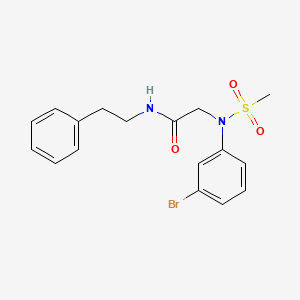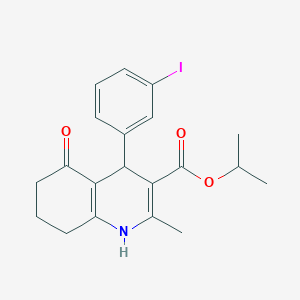
N-(3-isopropoxypropyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-isopropoxypropyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, also known as SPPS, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications.
Mechanism of Action
The mechanism of action of N-(3-isopropoxypropyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that play a role in the development of various diseases. N-(3-isopropoxypropyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the development of Alzheimer's disease. It has also been shown to inhibit the activity of MMPs, enzymes that play a role in the development of cancer.
Biochemical and physiological effects:
N-(3-isopropoxypropyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to have various biochemical and physiological effects, such as reducing inflammation, inducing cell death, and inhibiting cell proliferation. N-(3-isopropoxypropyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to inhibit the activity of certain enzymes that play a role in the development of various diseases, such as Alzheimer's disease and cancer. N-(3-isopropoxypropyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has also been shown to reduce inflammation by inhibiting the activity of certain enzymes.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(3-isopropoxypropyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide in lab experiments is its potential to inhibit the activity of certain enzymes that play a role in the development of various diseases. However, one of the limitations of using N-(3-isopropoxypropyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is that its mechanism of action is not fully understood, which makes it difficult to determine its effectiveness in certain research applications.
Future Directions
There are several future directions for the use of N-(3-isopropoxypropyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide in scientific research. One potential direction is the development of N-(3-isopropoxypropyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide-based drugs for the treatment of various diseases, such as Alzheimer's disease and cancer. Another potential direction is the study of N-(3-isopropoxypropyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide in combination with other compounds to determine its effectiveness in treating various diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(3-isopropoxypropyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide and its potential use in various research applications.
Synthesis Methods
The synthesis of N-(3-isopropoxypropyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide involves the reaction of 4-(2-oxo-1-pyrrolidinyl)benzenesulfonyl chloride with 3-isopropoxypropylamine in the presence of a base. The resulting product is then purified through column chromatography to obtain pure N-(3-isopropoxypropyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide.
Scientific Research Applications
N-(3-isopropoxypropyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been used in various scientific research applications, such as in the study of neurological disorders, cancer, and inflammation. In neurological disorders, N-(3-isopropoxypropyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been found to inhibit the activity of certain enzymes that play a role in the development of Alzheimer's disease. In cancer research, N-(3-isopropoxypropyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing cell death and inhibiting cell proliferation. Inflammation research has also shown that N-(3-isopropoxypropyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide can reduce inflammation by inhibiting the activity of certain enzymes.
properties
IUPAC Name |
4-(2-oxopyrrolidin-1-yl)-N-(3-propan-2-yloxypropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-13(2)22-12-4-10-17-23(20,21)15-8-6-14(7-9-15)18-11-3-5-16(18)19/h6-9,13,17H,3-5,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLFEGOLAGCXHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNS(=O)(=O)C1=CC=C(C=C1)N2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-oxopyrrolidin-1-yl)-N-(3-propan-2-yloxypropyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dichloro-N-[2-chloro-4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]benzamide](/img/structure/B5111398.png)
![4-({[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoic acid](/img/structure/B5111402.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)amino]-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5111410.png)

![2-fluoro-N-[3-(4-morpholinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]benzamide](/img/structure/B5111438.png)
![methyl 4-chloro-3-[(1-pyrrolidinylacetyl)amino]benzoate](/img/structure/B5111445.png)
![butyl [(5-ethoxy-1H-benzimidazol-2-yl)thio]acetate hydrochloride](/img/structure/B5111451.png)
![4-[2-(benzylamino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide](/img/structure/B5111456.png)
![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-(methylthio)acetamide](/img/structure/B5111461.png)
![1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5111476.png)

![1-chloro-2-ethyl-4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5111496.png)
![1-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl)-4-ethylpiperazine](/img/structure/B5111504.png)